N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-2-yl group. A methylene bridge links the triazolo-pyridazine moiety to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. The thiophene and benzodioxine groups may enhance electronic interactions and metabolic stability, making this compound a candidate for further therapeutic exploration .
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(15-11-26-13-4-1-2-5-14(13)27-15)20-10-18-22-21-17-8-7-12(23-24(17)18)16-6-3-9-28-16/h1-9,15H,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXJJNCTFHLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a thiophene ring and a triazolo[4,3-b]pyridazine core, which are known for their potential pharmacological effects. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The 1,2,4-triazolo scaffold allows for specific interactions with receptors due to its hydrogen bond donating and accepting capabilities. This interaction profile is crucial for its pharmacological effects.
Target Receptors
The compound primarily targets:
- Kinases : Inhibitory activity against c-Met kinase has been observed.
- Cancer Cell Lines : Demonstrated cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Pharmacological Properties
The compound exhibits several notable pharmacological activities:
Antitumor Activity
Research indicates that derivatives similar to this compound show significant antitumor properties. For instance:
- Cytotoxicity : Compounds related to the triazolo-pyridazine series have exhibited IC50 values as low as 1.06 μM against A549 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Anti-inflammatory and Antioxidant Activities
The compound's structural features suggest potential anti-inflammatory properties through the inhibition of nitric oxide production and other inflammatory markers.
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various triazolo derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds with similar scaffolds to our target compound displayed moderate to high cytotoxicity .
- Enzyme Inhibition : The enzyme inhibition studies revealed that compounds from the same class could inhibit key enzymes involved in cancer progression and inflammation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound (CAS) | Core Structure | Position 6 Substituent | Side Chain Modification |
|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | Thiophen-2-yl | Methyl-benzodioxine-carboxamide |
| 894050-19-2 | Triazolo[4,3-b]pyridazine | Thiophen-2-yl | Pyridin-3-ylmethyl-thio |
| 891099-01-7 | Triazolo[4,3-b]pyridazine | Furan-2-yl | Pyridin-3-ylmethyl-thio |
| 851988-47-1 | Benzo[d]thiazole | N/A | Benzodioxine-carbohydrazide |
Spectroscopic and Analytical Comparisons
Mass Spectrometry (MS/MS) Profiling
Molecular networking via MS/MS reveals fragmentation patterns critical for dereplication. The target compound’s parent ion would exhibit a high cosine score (>0.9) with analogs sharing the triazolo-pyridazine core (e.g., 894050-19-2), but lower scores (<0.6) with structurally distinct compounds like 851988-47-1. Thiophen-2-yl versus furan-2-yl substitution (as in 891099-01-7) may reduce similarity due to differing fragmentation pathways .
Nuclear Magnetic Resonance (NMR) Analysis
NMR chemical shifts highlight substituent-induced electronic changes. For example:
- Thiophen-2-yl vs. Furan-2-yl : The thiophene’s sulfur atom deshields adjacent protons, causing downfield shifts (~7.5–8.0 ppm for aromatic protons) compared to furan’s oxygen (~6.5–7.0 ppm) .
- Benzodioxine-carboxamide vs. Thioether Side Chains : The carboxamide’s carbonyl group (δ ~168–170 ppm in ¹³C NMR) contrasts with thioether signals (δ ~35–40 ppm for SCH₂) .
Table 2: Key NMR and MS Data (Hypothetical for Target Compound)
| Parameter | Target Compound | 894050-19-2 | 891099-01-7 |
|---|---|---|---|
| ¹H NMR (δ, ppm) | |||
| Aromatic protons (thiophene) | 7.8–8.2 | 7.8–8.2 | 6.5–7.0 (furan) |
| CH₂ (side chain) | 4.3–4.5 | 3.8–4.0 (SCH₂) | 3.8–4.0 (SCH₂) |
| ¹³C NMR (δ, ppm) | |||
| Carboxamide C=O | 168.5 | N/A | N/A |
| Thioether S–CH₂ | N/A | 38.2 | 38.5 |
| HRMS (m/z) | [M+H]+ Calc.: 435.1023 | [M+H]+ Calc.: 422.0841 | [M+H]+ Calc.: 406.0875 |
Research Findings and Challenges
- Lumping Strategy : Compounds with triazolo-pyridazine cores may be grouped for reaction simplification, but substituent variations (e.g., thiophene vs. furan) necessitate individualized analysis .
- Contradictions : While MS/MS suggests structural similarity among triazolo-pyridazines, NMR reveals significant electronic disparities due to heteroatom substitutions (S vs. O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
